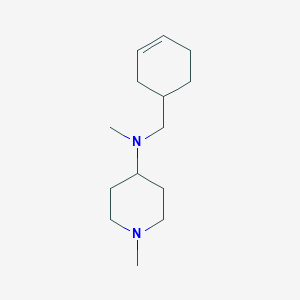![molecular formula C15H18N2O4S2 B5172582 N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5172582.png)
N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)benzyl]-2,5-dimethylbenzenesulfonamide, commonly known as Sulfanilamide, is a sulfonamide antibiotic that was first synthesized in 1935. This compound has been widely used in scientific research due to its antibacterial, antifungal, and antiviral properties.
Mecanismo De Acción
Sulfanilamide works by inhibiting the synthesis of folic acid in bacteria. Folic acid is an essential nutrient that is required for the synthesis of DNA and RNA. Sulfanilamide competes with para-aminobenzoic acid, which is a precursor of folic acid, for the enzyme dihydropteroate synthase. This competition leads to the inhibition of folic acid synthesis, which ultimately results in the inhibition of bacterial growth.
Biochemical and Physiological Effects
Sulfanilamide has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the synthesis of folic acid in bacteria. Physiologically, it has been shown to cause hypersensitivity reactions in some individuals. Sulfanilamide has also been shown to be excreted in breast milk, which can lead to the potential exposure of infants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sulfanilamide has several advantages and limitations when used in lab experiments. One advantage is its broad-spectrum activity against bacteria, fungi, and viruses. Another advantage is its low toxicity to mammalian cells. However, one limitation is the potential for the development of antibiotic resistance. Another limitation is the potential for hypersensitivity reactions in some individuals.
Direcciones Futuras
There are several future directions for the research and development of Sulfanilamide. One direction is the development of new derivatives of Sulfanilamide with improved antibacterial, antifungal, and antiviral activity. Another direction is the investigation of the potential use of Sulfanilamide in the treatment of viral infections, such as COVID-19. Additionally, the development of new methods for the synthesis of Sulfanilamide and its derivatives is an area of future research.
Conclusion
In conclusion, Sulfanilamide is an important sulfonamide antibiotic that has been widely used in scientific research. It works by inhibiting the synthesis of folic acid in bacteria, which ultimately leads to the inhibition of bacterial growth. Sulfanilamide has several advantages and limitations when used in lab experiments, and there are several future directions for its research and development.
Métodos De Síntesis
Sulfanilamide can be synthesized by the reaction between 4-aminobenzenesulfonamide and 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields Sulfanilamide as a white crystalline powder.
Aplicaciones Científicas De Investigación
Sulfanilamide has been extensively used in scientific research as an antibiotic agent. It has been used to study the inhibition of bacterial growth, the effect of antibiotics on microbial populations, and the development of antibiotic resistance. Sulfanilamide has also been used in the treatment of urinary tract infections, meningitis, and pneumonia caused by bacteria.
Propiedades
IUPAC Name |
2,5-dimethyl-N-[(4-sulfamoylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-11-3-4-12(2)15(9-11)23(20,21)17-10-13-5-7-14(8-6-13)22(16,18)19/h3-9,17H,10H2,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZUMVFWPIGFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5172505.png)
![methyl 3-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5172507.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-(3-methyl-1H-pyrazol-5-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5172509.png)
![(2-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5172516.png)

![N-allyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5172552.png)
![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5172556.png)
![1,3-dimethoxy-2-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5172560.png)
![2-methyl-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5172568.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5172580.png)
![[4-(1-benzothien-7-yl)-2-pyridinyl]methanol trifluoroacetate (salt)](/img/structure/B5172581.png)
![4-(methylthio)-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5172592.png)

